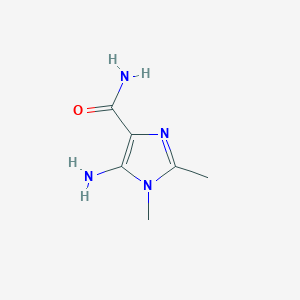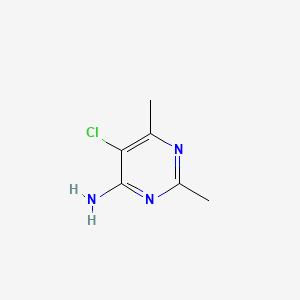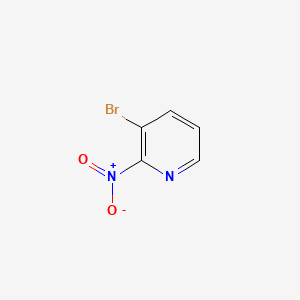
1-(1,3-Benzodioxol-5-ylcarbonyl)-Pyrrolidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrrolidine derivatives involves multi-step chemical processes, including ring-opening followed by ring-closure reactions, 1,3-dipolar cycloaddition reactions, and cyclization reactions. For example, the synthesis of novel compounds through reactions involving pyrrolidine precursors has been detailed, showing high yields and specific conditions favoring the formation of these complex structures. These syntheses highlight the versatility of pyrrolidine as a core component in constructing diverse molecular architectures (Halim & Ibrahim, 2022); (Nural et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be determined and analyzed through various spectroscopic techniques, including NMR, IR, and X-ray crystallography. These analyses provide detailed insights into the stereochemistry, bonding, and electronic properties of the molecules. For instance, X-ray crystallography has been used to confirm the stereochemistry of synthesized pyrrolidine derivatives, offering a clear view of their molecular orientation and spatial configuration (Lv et al., 2013).
Chemical Reactions and Properties
Pyrrolidine derivatives undergo various chemical reactions, including 1,3-dipolar cycloadditions, nucleophilic substitutions, and electrophilic additions, demonstrating their reactivity and functional versatility. These reactions are crucial for further modifications and functionalization of the pyrrolidine core, leading to the synthesis of compounds with desired chemical properties and biological activities (Katritzky et al., 1999).
Wissenschaftliche Forschungsanwendungen
Drug Discovery
Der Pyrrolidinring, der Teil der Verbindung “1-(1,3-Benzodioxol-5-ylcarbonyl)-Pyrrolidin” ist, wird von pharmazeutischen Chemikern häufig verwendet, um Verbindungen zur Behandlung menschlicher Krankheiten zu erhalten . Das Interesse an diesem gesättigten Gerüst wird durch die Möglichkeit verstärkt, den Pharmakophorraum aufgrund der sp3-Hybridisierung, des Beitrags zur Stereochemie des Moleküls und der erhöhten dreidimensionalen (3D) Abdeckung aufgrund der Nicht-Planarität des Rings effizient zu erforschen .
Bioaktive Moleküle
Bioaktive Moleküle mit Zielselektivität, die durch den Pyrrolidinring und seine Derivate gekennzeichnet sind, einschließlich Pyrrolizine, Pyrrolidin-2-on, Pyrrolidin-2,5-dione und Prolinol, wurden in der Literatur berichtet . Diese Moleküle haben eine signifikante biologische Aktivität gezeigt, was sie zu potenziellen Kandidaten für die Medikamentenentwicklung macht .
Synthese von Benzamid-Derivaten
“this compound” kann durch Reaktion von substituierten Benzoesäuren mit Piperidin, Morpholin oder Pyrrolidin synthetisiert werden . Diese Methode wurde verwendet, um eine Reihe von Benzamid-Derivaten wie 1-(1,3-Benzodioxol-5-ylcarbonyl)piperidin (1-BCP) zu synthetisieren .
Kristallstrukturanalyse
Die Kristallstrukturen von Benzamid-Derivaten, einschließlich “this compound”, haben potenzielle Anwendungen zur Identifizierung der Bindungsstelle für allosterische Modulatoren des α-Amino-3-hydroxy-5-methylisoxazol-4-propionsäure (AMPA)-Rezeptors .
Anti-Fatigue-Effekte
Einige Benzamid-Derivate, einschließlich “this compound”, haben bei gewichtbelasteten Zwangsschwimmmäusen Anti-Fatigue-Effekte gezeigt . Diese Verbindungen verstärkten die Zwangsschwimmfähigkeit von Mäusen, was auf ihre potenzielle Verwendung bei der Behandlung von Müdigkeit hindeutet .
Modulation ionotroper Glutamatrezeptoren
Ionotrope Glutamatrezeptoren sind die wichtigsten exzitatorischen Aminosäure-Neurotransmitterrezeptoren im zentralen Nervensystem (ZNS) von Wirbeltieren. Es gibt einen Schwerpunkt auf Medikamenten, die AMPA-Rezeptoren modulieren, da sie das Potenzial haben, das Gedächtnis zu verbessern und bestimmte Pathologien zu behandeln . “this compound” und seine Derivate könnten in diesem Zusammenhang möglicherweise verwendet werden .
Wirkmechanismus
Target of Action
Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- is an intermediate for the synthesis of Pancratistatin , which is known to have anti-cancer properties . Pancratistatin initiates cell death in cancer cells , making it a potential target for cancer treatment.
Mode of Action
It is known that pancratistatin, for which this compound is an intermediate, initiates cell death in cancer cells . This suggests that the compound may interact with cellular targets to disrupt normal cell function and induce apoptosis, or programmed cell death.
Biochemical Pathways
Pancratistatin has been shown to induce apoptosis in cancer cells , suggesting that this compound may play a role in the regulation of cell death pathways.
Pharmacokinetics
As an intermediate in the synthesis of pancratistatin , its bioavailability and pharmacokinetics would be crucial in determining the effectiveness of the resulting compound.
Result of Action
The primary result of the action of Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- is the synthesis of Pancratistatin , a compound with anti-cancer properties . Pancratistatin initiates cell death in cancer cells , suggesting that this compound may have similar effects.
Eigenschaften
IUPAC Name |
1,3-benzodioxol-5-yl(pyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-12(13-5-1-2-6-13)9-3-4-10-11(7-9)16-8-15-10/h3-4,7H,1-2,5-6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNMXDCVKSTQQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50214918 |
Source


|
| Record name | Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50214918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64654-10-0 |
Source


|
| Record name | Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064654100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50214918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1269110.png)


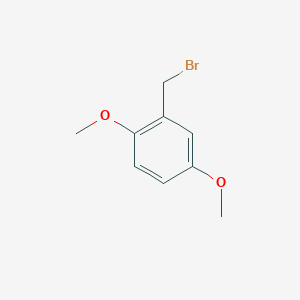
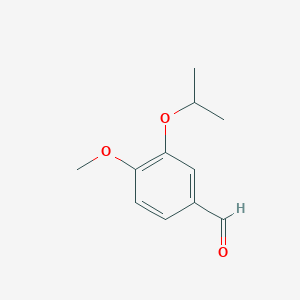
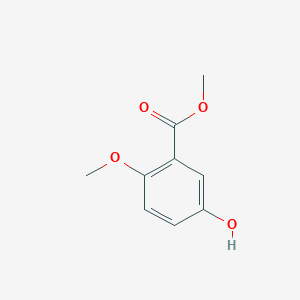
![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid](/img/structure/B1269123.png)
